molecular formula C47H31N9Na4O16S2 B14480200 (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4-((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-4'-((1-(((3-carboxy-4-hydroxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt CAS No. 72252-59-6

(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4-((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-4'-((1-(((3-carboxy-4-hydroxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt

Cat. No.: B14480200
CAS No.: 72252-59-6
M. Wt: 1133.9 g/mol
InChI Key: CKKWAQWRRWDFDW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is a complex organic compound with a highly intricate structure. This compound is notable for its multiple functional groups, including carboxylic acids, sulfonamides, hydroxyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the biphenyl core, followed by the introduction of carboxylic acid groups through carboxylation reactions. Subsequent steps involve the formation of azo linkages via diazotization and coupling reactions, and the introduction of sulfonamide and hydroxyl groups through sulfonation and hydroxylation reactions, respectively. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pH levels, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is widely used in scientific research due to its diverse chemical properties. In chemistry, it serves as a model compound for studying azo dye chemistry and the effects of various functional groups on chemical reactivity. In biology and medicine, it is used in the development of diagnostic assays and as a probe for studying enzyme activities. Industrially, it is employed in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its use. In biological systems, the azo linkages can undergo reduction to form amines, which can interact with enzymes and other proteins. The sulfonamide groups can mimic the structure of certain biological molecules, allowing the compound to act as an inhibitor or activator of specific biochemical pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds include other azo dyes and biphenyl derivatives, such as:

    [1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the azo and sulfonamide groups, making it less versatile in biological applications.

    [1,1’-Biphenyl]-2,2’-dicarboxylic acid: Similar structure but different positional isomer, affecting its chemical reactivity and applications.

    4-Aminoazobenzene: Contains azo linkages but lacks the biphenyl core and additional functional groups, limiting its use in complex applications. The unique combination of functional groups in [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt makes it particularly valuable for a wide range of scientific research and industrial applications.

Properties

CAS No.

72252-59-6

Molecular Formula

C47H31N9Na4O16S2

Molecular Weight

1133.9 g/mol

IUPAC Name

tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[3-carboxylato-4-[[1-(3-carboxylato-4-hydroxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzoate

InChI

InChI=1S/C47H35N9O16S2.4Na/c1-22(57)40(44(61)50-26-9-15-37(58)32(19-26)47(66)67)54-51-33-12-7-23(17-30(33)45(62)63)24-8-13-34(31(18-24)46(64)65)52-56-42-39(74(70,71)72)21-29-28(43(42)60)11-14-35(49-25-5-3-2-4-6-25)41(29)55-53-36-20-27(73(48,68)69)10-16-38(36)59;;;;/h2-21,40,49,58-60H,1H3,(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H2,48,68,69)(H,70,71,72);;;;/q;4*+1/p-4

InChI Key

CKKWAQWRRWDFDW-UHFFFAOYSA-J

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1)O)C(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=C5C(=C4O)C=CC(=C5N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)NC7=CC=CC=C7)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.